

Application Notes and Protocols for MPX-007 in Acute Brain Slices

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Compound of Interest

Compound Name: MPX-007
Cat. No.: B15576688

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the investigation of **MPX-007** effects in acute brain slice preparations. **MPX-007** is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.^{[1][2][3][4][5]} Given the prevalence and importance of GluN2A-containing NMDA receptors in synaptic plasticity and their implication in various neurological disorders, **MPX-007** is a valuable tool for dissecting the specific contributions of these receptors in neural circuits.^{[1][3][6]}

Mechanism of Action

MPX-007 acts as a negative allosteric modulator at the interface of the GluN1 and GluN2A subunits of the NMDA receptor.^{[1][2]} It binds to a site distinct from the glutamate and glycine agonist binding sites, thereby reducing the probability of the ion channel opening in response to agonist binding.^[1] This selective inhibition allows for the targeted investigation of GluN2A-mediated synaptic events.^{[1][2]}

Quantitative Data Summary

The following tables summarize the in vitro potency of **MPX-007** and a related compound, MPX-004. This data is critical for determining the appropriate concentrations for brain slice experiments.

Table 1: Potency of **MPX-007** and MPX-004 in Heterologous Expression Systems

Compound	Assay System	Target	IC ₅₀ (nM)	Reference
MPX-007	HEK Cells (Ca ²⁺ /Fluorescence)	GluN2A	27	[4][6][7]
MPX-004	HEK Cells (Ca ²⁺ /Fluorescence)	GluN2A	79	[4][6][7]
MPX-007	Xenopus Oocytes (Electrophysiology)	GluN2A	143 ± 10	[1][3]
MPX-004	Xenopus Oocytes (Electrophysiology)	GluN2A	198 ± 17	[4]

Table 2: Effects of MPX-004 on NMDA Receptor-Mediated Responses in Brain Slices

Preparation	Effect	Concentration	Reference
Rat Hippocampal Slices (CA1)	~60% inhibition of NMDA receptor-mediated fEPSPs	30-50 µM	[6][7]
Mouse Visual Cortex Slices	~30% reduction in the NMDAR/AMPA ratio in Wild-Type mice	50 µM	[8]
Mouse Visual Cortex Slices	No effect in GRIN2A (GluN2A knockout) mice	50 µM	[6][8]

Experimental Protocols

This section provides a detailed methodology for the preparation of acute brain slices and subsequent treatment with **MPX-007** for electrophysiological recording. The following protocol is a synthesis of established methods.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Solutions and Reagents

a. NMDG-based Slicing Solution (Protective Recovery Method): This method is recommended for enhanced neuronal viability, especially in adult animals.[\[10\]](#)[\[12\]](#)[\[13\]](#)

Reagent	Concentration (mM)
NMDG	92
KCl	2.5
NaH ₂ PO ₄	1.25
NaHCO ₃	30
HEPES	20
Glucose	25
Thiourea	2
Sodium Ascorbate	5
Sodium Pyruvate	3
CaCl ₂ ·2H ₂ O	0.5
MgSO ₄ ·7H ₂ O	10

Adjust pH to 7.3-7.4 with HCl. Ensure the solution is continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).[\[12\]](#)

b. Artificial Cerebrospinal Fluid (aCSF) for Incubation and Recording:

Reagent	Concentration (mM)
NaCl	124
KCl	2.5
NaH ₂ PO ₄	1.25
NaHCO ₃	24
Glucose	12.5
HEPES	5
CaCl ₂ ·2H ₂ O	2
MgSO ₄ ·7H ₂ O	2

Adjust pH to 7.3-7.4 with NaOH. Ensure the solution is continuously bubbled with carbogen.
[\[12\]](#)

c. Intracellular Solution for Patch-Clamp Recording (Example):

Reagent	Concentration (mM)
K-Gluconate	135
KCl	10
HEPES	10
Mg-ATP	4
Na-GTP	0.3
EGTA	0.2

Adjust pH to 7.2-7.3 with KOH.

d. **MPX-007** Stock Solution: Dissolve **MPX-007** in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C. The final DMSO concentration in the recording aCSF should be kept to a minimum (<0.1%).

Acute Brain Slice Preparation

- **Anesthesia and Perfusion:** Anesthetize the animal (e.g., mouse or rat) with an approved method. Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.
[1]
- **Brain Extraction:** Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.[1]
- **Slicing:**
 - Mount the brain onto a vibratome stage. For hippocampal or cortical slices, make appropriate cuts to create a flat surface for mounting.
 - Submerge the mounted brain in the ice-cold, carbogenated NMDG slicing solution in the vibratome buffer tray.
 - Cut slices at a desired thickness (e.g., 250-350 μm).[14]
- **Recovery:**
 - Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for a short period (e.g., 10-15 minutes).
 - Subsequently, transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[15]

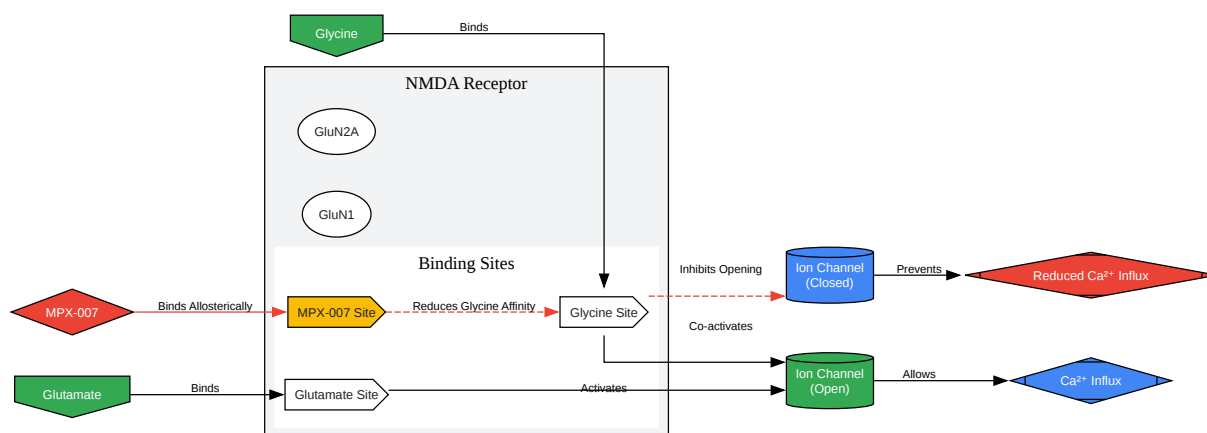
Electrophysiological Recording and MPX-007 Application

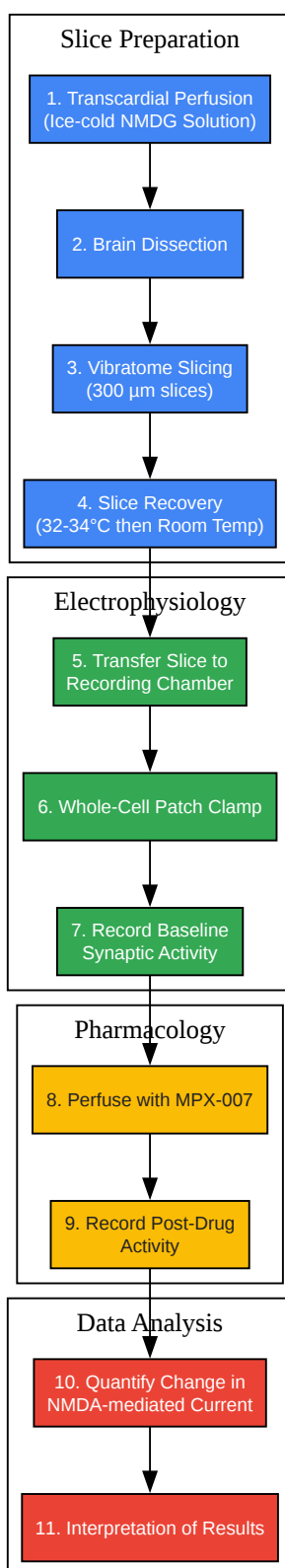
- **Slice Transfer and Perfusion:** Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.[1]
- **Cell Identification and Patching:** Using an upright microscope with IR-DIC optics, identify the neuron of interest.[1] Obtain a whole-cell patch-clamp recording.

- **Baseline Recording:** Establish a stable baseline recording of synaptic activity for at least 10-20 minutes before applying **MPX-007**. To isolate NMDA receptor-mediated currents, synaptic responses can be evoked in the presence of an AMPA receptor antagonist (e.g., NBQX) while holding the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg^{2+} block.
- **MPX-007 Application:**
 - Dilute the **MPX-007** stock solution into the recording aCSF to the final desired concentration (e.g., starting with concentrations informed by the IC_{50} values and brain slice data, such as 1-30 μM).
 - Switch the perfusion to the aCSF containing **MPX-007**.
 - Record the effect of **MPX-007** on the isolated NMDA receptor-mediated synaptic currents.
- **Data Analysis:** Quantify the change in the amplitude, decay kinetics, and/or total charge transfer of the NMDA receptor-mediated component of the postsynaptic current before and after **MPX-007** application.

Visualizations

Signaling Pathway of MPX-007 Action





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